An In-depth Technical Guide to 4,8-Dioxaundecane-1,11-diol: A Hydrophilic Linker for Advanced Drug Development
An In-depth Technical Guide to 4,8-Dioxaundecane-1,11-diol: A Hydrophilic Linker for Advanced Drug Development
This guide provides a comprehensive technical overview of 4,8-Dioxaundecane-1,11-diol, a key building block for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of data, offering insights into its structural significance, reactivity, and strategic applications in sophisticated therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Strategic Overview: More Than a Molecule
4,8-Dioxaundecane-1,11-diol, identified by its CAS number 4161-32-4 , is a symmetrical, hydrophilic diol.[1] Its structure, featuring two ether linkages, positions it as a short, discrete polyethylene glycol (PEG)-like molecule. This characteristic is not a trivial detail; it is the very reason this molecule is of high value in modern drug development.
In the construction of complex biologics like ADCs and targeted degraders like PROTACs, the linker connecting the targeting moiety (e.g., an antibody or a small molecule ligand) to the payload (e.g., a cytotoxic agent or an E3 ligase ligand) is a critical determinant of the final drug's success.[2][3] Highly potent payloads are often hydrophobic, leading to aggregation and poor solubility of the conjugate in aqueous physiological environments.[4] The incorporation of hydrophilic linkers, such as 4,8-Dioxaundecane-1,11-diol, is a deliberate design choice to mitigate this challenge, enhancing solubility, improving pharmacokinetic properties, and preventing aggregation-induced loss of efficacy.[4][5]
This guide will dissect the properties of 4,8-Dioxaundecane-1,11-diol from the perspective of its functional role as a hydrophilic spacer and synthetic intermediate.
Caption: 2D Structure of 4,8-Dioxaundecane-1,11-diol.
Core Physicochemical Properties
A notable challenge in characterizing 4,8-Dioxaundecane-1,11-diol is the scarcity of publicly available experimental data for its bulk physical properties. Many databases and safety data sheets report "no data available".[6] The information presented below is primarily based on high-quality computational models provided by PubChem, which serve as a reliable estimate for researchers in the absence of experimental values.
| Property | Value | Source |
| CAS Number | 4161-32-4 | [1] |
| Molecular Formula | C₉H₂₀O₄ | [1] |
| IUPAC Name | 3-[3-(3-hydroxypropoxy)propoxy]propan-1-ol | [1] |
| Molecular Weight | 192.25 g/mol | [1] |
| Appearance | Liquid (at room temperature) | [2][7] |
| XLogP3-AA (Computed) | -0.4 | [1] |
| H-Bond Donor Count | 2 | [1] |
| H-Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 10 | [1] |
| Topological Polar Surface Area | 58.9 Ų | [1] |
Insight for the Scientist: The negative computed LogP value (-0.4) quantitatively confirms the hydrophilic nature of this molecule, making it an excellent choice for a linker designed to increase the water solubility of a larger conjugate. The presence of two donor and four acceptor sites for hydrogen bonding further enhances its interaction with water.
Synthesis and Reactivity: A Functional Handle for Bioconjugation
Synthetic Strategy
While specific, detailed protocols for the industrial synthesis of 4,8-Dioxaundecane-1,11-diol are proprietary, its structure suggests a straightforward synthetic logic based on Williamson ether synthesis. A plausible route involves the reaction of 1,3-propanediol with a suitable 3-carbon electrophile, or the coupling of two 3-(3-hydroxypropoxy)propane units. The synthesis of discrete, monodisperse PEG-like molecules is an area of active research, often requiring protecting group strategies to avoid polymerization and ensure a uniform product, which is critical for pharmaceutical applications.[8][9]
Chemical Reactivity and Functionalization
The utility of 4,8-Dioxaundecane-1,11-diol in drug development stems entirely from the reactivity of its two terminal primary hydroxyl (-OH) groups. These groups are nucleophilic and can undergo a wide range of well-established chemical transformations, allowing for their conversion into functional handles suitable for bioconjugation.
Key reactions include:
-
Oxidation: The primary alcohols can be oxidized to aldehydes or carboxylic acids, which can then be used in reductive amination or amide bond formation, respectively.
-
Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides) forms ester linkages.
-
Activation: The hydroxyl groups can be converted into better leaving groups, such as tosylates or mesylates, making them susceptible to nucleophilic substitution. This is a common strategy to introduce other functionalities, such as azides or amines, for use in "click chemistry" or other conjugation reactions.
-
Etherification: Further reaction with alkyl halides under basic conditions can extend the linker or attach it to another part of a molecule.
The symmetrical nature of the molecule means that both hydroxyl groups can be functionalized simultaneously or, with appropriate stoichiometry and protecting group strategies, sequentially.
Caption: General functionalization pathway for use as a linker.
Applications in Advanced Drug Development
As stated, the primary application of 4,8-Dioxaundecane-1,11-diol is as a hydrophilic, non-cleavable linker or spacer in the synthesis of complex therapeutics.[2][3]
Role in Antibody-Drug Conjugates (ADCs)
In an ADC, a linker tethers a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The linker's properties are crucial.[10]
-
Solubility Enhancement: Many potent cytotoxins (e.g., auristatins, maytansinoids) are highly hydrophobic. Attaching them to an antibody can induce aggregation. Incorporating a hydrophilic PEG-like linker like 4,8-Dioxaundecane-1,11-diol helps to counteract this hydrophobicity, improving the overall solubility and stability of the ADC.[4][5]
-
Pharmacokinetics: The hydrodynamic volume and solubility imparted by PEG-like linkers can influence the ADC's circulation half-life and biodistribution, potentially reducing renal clearance.[4]
Role in PROTACs
PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[11] A PROTAC consists of a target-binding ligand and an E3-binding ligand joined by a linker.
-
Spatial Orientation: The length and flexibility of the linker are critical for allowing the target protein and the E3 ligase to form a productive ternary complex. 4,8-Dioxaundecane-1,11-diol provides a flexible spacer to achieve the necessary orientation.
-
Physicochemical Properties: As with ADCs, the linker significantly impacts the PROTAC's properties. A hydrophilic linker is essential for improving the solubility, cell permeability, and overall drug-like characteristics of the final PROTAC molecule.[2]
Representative Experimental Workflow: Incorporating a Diol Linker
While a specific, published protocol for 4,8-Dioxaundecane-1,11-diol is not available, the following represents a logical, generalized workflow for activating the diol and conjugating it to a molecule containing a nucleophilic handle (e.g., an amine-containing payload).
Objective: To prepare a drug-linker conjugate where the drug is attached to one end of the 4,8-Dioxaundecane-1,11-diol linker, leaving the other hydroxyl group for subsequent conjugation.
Step 1: Monoprotection of the Diol (Self-Validating System)
-
Rationale: To functionalize only one end of the symmetrical linker, the other must be temporarily blocked. A common protecting group for alcohols is the trityl (Tr) group, which is bulky and can often be added with some selectivity under carefully controlled conditions.
-
Dissolve 4,8-Dioxaundecane-1,11-diol (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen).
-
Add triethylamine (1.1 eq.) followed by the dropwise addition of trityl chloride (0.95 eq.). Using slightly less than one equivalent of the protecting group reagent maximizes the yield of the mono-protected product.
-
Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting diol is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with DCM, dry the organic layer over sodium sulfate, and purify by column chromatography to isolate the mono-tritylated linker.
Step 2: Activation of the Free Hydroxyl Group
-
Rationale: The remaining free hydroxyl group must be converted into a good leaving group for subsequent reaction with the payload. Mesylation is a common and efficient method.
-
Dissolve the mono-protected linker (1 eq.) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq.).
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with cold water and brine. Dry the organic layer and concentrate under reduced pressure to yield the activated mono-protected linker, which is often used directly in the next step.
Step 3: Conjugation with Amine-Containing Payload
-
Rationale: The activated mesylate is a strong electrophile that will readily react with a nucleophilic amine on the payload molecule.
-
Dissolve the payload (1 eq.) and the activated linker (1.1 eq.) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2-3 eq.), to scavenge the acid produced during the reaction.
-
Stir the reaction at room temperature (or with gentle heating) until completion, as monitored by LC-MS.
-
Purify the resulting trityl-protected drug-linker conjugate by reverse-phase HPLC.
Step 4: Deprotection
-
Rationale: The final step is to remove the trityl protecting group to reveal the free hydroxyl group, which can be used for further conjugation (e.g., to an antibody).
-
Dissolve the purified conjugate in DCM.
-
Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 2-5% TFA) and stir at room temperature.
-
Monitor the reaction by LC-MS. The deprotection is typically rapid.
-
Once complete, remove the solvent and TFA under reduced pressure to yield the final drug-linker construct.
Caption: Conceptual workflow for drug-linker synthesis.
Safety and Handling
Based on the Globally Harmonized System (GHS) classifications, 4,8-Dioxaundecane-1,11-diol is considered a hazardous substance.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid breathing vapors or mists.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
4,8-Dioxaundecane-1,11-diol is a valuable and specialized chemical for advanced pharmaceutical development. While comprehensive experimental data on its physical properties is lacking, its structural attributes and the reactivity of its terminal hydroxyl groups define its role. Its hydrophilic, PEG-like nature makes it a strategic tool for medicinal chemists seeking to improve the solubility, stability, and drug-like properties of complex bioconjugates and targeted therapeutics. Understanding its function as a linker, rather than just its standalone properties, is key to leveraging its full potential in the design of next-generation drugs.
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